molecular formula C22H24BrNO3 B11617496 5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11617496
M. Wt: 430.3 g/mol
InChI Key: VHTSPGSRKUHMAQ-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination and hydroxylation. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-propylindol-2-one

InChI

InChI=1S/C22H24BrNO3/c1-4-11-24-19-10-9-17(23)12-18(19)22(27,21(24)26)13-20(25)16-7-5-15(6-8-16)14(2)3/h5-10,12,14,27H,4,11,13H2,1-3H3

InChI Key

VHTSPGSRKUHMAQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O

Origin of Product

United States

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